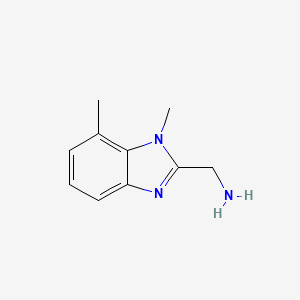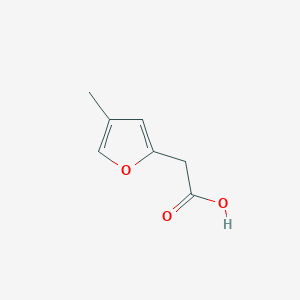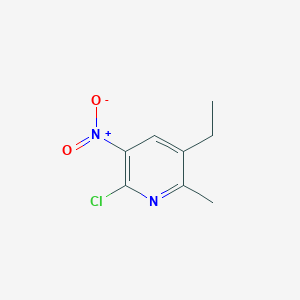
2-Chloro-5-ethyl-6-methyl-3-nitropyridine
Descripción general
Descripción
2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H9ClN2O2 and a molecular weight of 200.62 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including this compound, involves several steps: nitration, hydrolysis, and chlorination . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H9ClN2O2 . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
This compound is a beige powder . It has a molecular weight of 200.62 . .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Chloro-5-ethyl-6-methyl-3-nitropyridine and its derivatives have been a focus in synthetic chemistry. For instance, Jukić et al. (2010) synthesized a compound related to this compound, namely 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. They analyzed its structure using X-ray, IR, NMR, and spectroscopy. The optical properties were explored through UV–vis absorption and fluorescence spectroscopy, revealing important insights into the structural and electronic characteristics of these compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Potential in Anticancer Research
The derivatives of this compound have been investigated for their anticancer potential. Temple et al. (1983) synthesized various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from a similar compound and evaluated their effects on the proliferation of L1210 cells and survival of mice bearing P388 leukemia. This research contributes to understanding the anticancer properties of nitropyridine derivatives (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Vibrational and Electronic Structural Studies
This compound derivatives have been studied for their vibrational and electronic properties. Velraj et al. (2015) investigated molecules like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine for their molecular structures, vibrational wavenumbers, atomic charges, and electronic properties using density functional theory. Such studies are crucial for understanding the electronic behavior of nitropyridine compounds (Velraj, Soundharam, & Sridevi, 2015).
Kinetics and Mechanisms in Chemical Reactions
The kinetics and mechanisms of reactions involving this compound derivatives have been a subject of study. Brewis et al. (1974) explored the rate coefficients and reaction mechanisms of substituted α-halogenopyridines with aniline and its derivatives. Such research provides valuable information on the reactivity and substitution patterns in nitropyridine compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine are not mentioned in the retrieved papers, nitropyridines in general are valuable building blocks in organic synthesis . They have potential applications in the synthesis of various organic compounds and could be used in life science related research .
Propiedades
IUPAC Name |
2-chloro-5-ethyl-6-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)8(9)10-5(6)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPUTFQHLXILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)

![Methyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B3237633.png)

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)
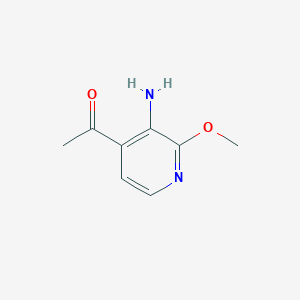
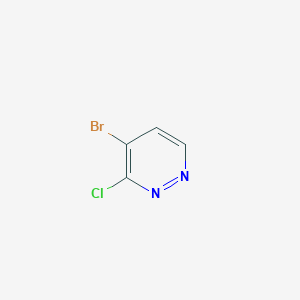
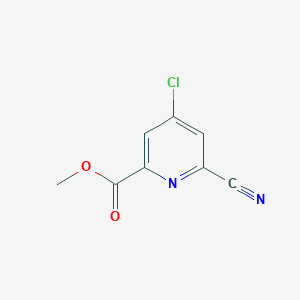
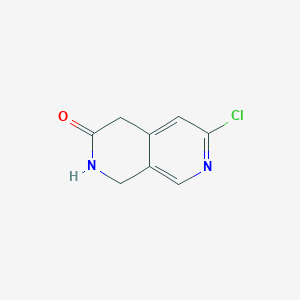
![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)
![3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/structure/B3237697.png)
